molecular formula C11H12N2O2 B014211 methyl 2-amino-2-(1H-indol-3-yl)acetate CAS No. 110317-48-1

methyl 2-amino-2-(1H-indol-3-yl)acetate

Cat. No.: B014211
CAS No.: 110317-48-1
M. Wt: 204.22 g/mol
InChI Key: BFIGWERHCJBNBJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1H-indol-3-yl)acetate is a chemical building block of significant interest in medicinal and organic chemistry research. Its structure, which features an amino acid ester functionalized at the 3-position of the indole scaffold, makes it a valuable precursor for the synthesis of diverse biologically active compounds. Research Applications and Potential: The indole nucleus is a privileged structure in drug discovery, known to exhibit a broad spectrum of biological activities. This compound serves as a key intermediate for researchers developing new molecules with potential for: • Antiviral Agents: Indole derivatives have demonstrated promising activity against viruses such as influenza A, Coxsackie B4, and hepatitis C (HCV), making them a focus in antiviral research . • Anticancer Therapeutics: Analogous 3-aminoindole-2-carboxylate structures have shown selective activity against various cancer cell lines, including leukemia and non-small cell lung cancer, highlighting their potential in oncology drug development . • Anti-infective and Immunomodulatory Agents: This core structure is investigated for its potential to target protein interactions, such as with SPSB2, which could lead to novel anti-infective agents by modulating the host's immune response . Researchers utilize this compound to explore structure-activity relationships (SAR) and create libraries of novel heterocycles for high-throughput screening. It is intended for use in laboratory research settings only. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6,10,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGWERHCJBNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40410987
Record name D,L-3-Indolylglycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110317-48-1
Record name D,L-3-Indolylglycine Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of Indole Acetate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for determining the precise atomic connectivity and chemical environment of the atoms within methyl 2-amino-2-(1H-indol-3-yl)acetate.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to reveal distinct signals for each unique proton in the molecule. Key expected resonances would include a singlet for the methyl ester protons, signals for the aromatic protons of the indole (B1671886) ring, a characteristic signal for the methine proton at the alpha-carbon, and signals for the amine and indole NH protons. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about the electronic environment and spatial relationships between neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. This would allow for the definitive identification of the carbonyl carbon of the ester, the alpha-carbon bearing the amino group, the carbons of the methyl ester, and the distinct carbon atoms of the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula with high accuracy, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. Analysis of the fragmentation pattern could reveal characteristic losses, such as the methoxycarbonyl group or parts of the amino acid side chain, further corroborating the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, would provide valuable information about the functional groups present in the molecule. Expected characteristic absorption bands would include N-H stretching vibrations for the indole and amino groups, C=O stretching for the ester carbonyl, C-O stretching for the ester linkage, and various C-H and C=C stretching and bending vibrations for the aromatic indole ring and the rest of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For indole acetate (B1210297) compounds, UV-Vis spectroscopy provides valuable information about the π-electron system of the indole ring and the influence of various substituents. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The primary transitions observed in compounds like this compound are typically π→π* and n→π* transitions.

The indole ring system is the principal chromophore and generally exhibits two characteristic absorption bands corresponding to π→π* transitions. researchgate.net The first, more intense band is typically observed in the far-UV region, while a second, broader band appears at higher wavelengths. The presence of the amino and methyl acetate groups attached to the α-carbon can influence the precise wavelength and intensity of these absorptions. The non-bonding electrons on the nitrogen of the amino group and the oxygens of the ester group can participate in n→π* transitions, which are generally less intense than π→π* transitions and may be observed as shoulders on the main absorption bands or be obscured by them. researchgate.net

The solvent environment can also affect the UV-Vis spectrum. Polar solvents may interact with the molecule through hydrogen bonding, leading to shifts in the absorption maxima (λmax). For instance, studies on similar Schiff bases have shown that the n→π* transition of the azomethine group is sensitive to the surrounding medium. researchgate.net For this compound, the electronic absorption profile is expected to be dominated by the indole chromophore, with research on related indole structures like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) showing absorption in the UV region around 330 nm. umaine.edu

Table 1: Representative UV-Vis Absorption Data for Indole Acetate Compounds This table illustrates typical absorption bands based on literature for related indole structures.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
Ethanol~220Highπ→π* (Indole)
Ethanol~280Moderateπ→π* (Indole)
Ethanol~330Lown→π* (Carbonyl/Amino)

X-ray Diffraction for Single Crystal Structure Determination

In the crystal structure of methyl 2-(1H-indole-3-carboxamido)acetate, the indole skeleton is nearly planar. nih.gov The molecules are organized into a three-dimensional network primarily through intermolecular N—H⋯O hydrogen bonds. nih.gov One set of hydrogen bonds links the molecules into chains, while another, involving the indole N-H, connects these chains. nih.gov

Table 2: Crystal Data and Structure Refinement for Methyl 2-(1H-indole-3-carboxamido)acetate Data sourced from a study on a closely related structural analogue. nih.gov

ParameterValue
Empirical FormulaC₁₂H₁₂N₂O₃
Formula Weight232.24
Temperature150 K
Wavelength1.54184 Å (Cu Kα)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a8.0024 (2) Å
b9.1279 (2) Å
c15.9767 (3) Å
α90°
β90°
γ90°
Volume1167.02 (4) ų
Z4
Data Collection & Refinement
Reflections Collected2269
Independent Reflections1642
Goodness-of-fit (S)1.05
Final R indices [I>2σ(I)]R1 = 0.029
wR(F²)0.077

The intermolecular forces are crucial in defining the solid-state structure. The hydrogen bonding geometry for methyl 2-(1H-indole-3-carboxamido)acetate is detailed below.

Table 3: Hydrogen-Bond Geometry (Å, °) for Methyl 2-(1H-indole-3-carboxamido)acetate This table outlines the specific hydrogen bonds that stabilize the crystal lattice. nih.gov

D—H⋯Ad(D—H)d(H⋯A)d(D⋯A)∠(DHA)
N2—H2⋯O10.882.002.8566 (17)164
N1—H1A⋯O20.882.152.9680 (18)154

Chemical Reactivity and Derivatization Strategies of Methyl 2 Amino 2 1h Indol 3 Yl Acetate

Reactions at the Indole (B1671886) Nitrogen (N1-position)

The nitrogen atom at the N1-position of the indole ring is a common site for derivatization, which can influence the electronic properties of the indole ring and provide a handle for further functionalization.

N-Alkylation: The indole nitrogen can be alkylated under various conditions. This modification is crucial for synthesizing compounds with altered biological activities or for use in peptide synthesis to create N-methylated peptides, which can exhibit increased metabolic stability and membrane permeability. Common methods involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. For instance, N-alkylation of tryptophan derivatives can be achieved using a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent like 1,4-dibromobutane. analis.com.my

N-Acylation: Acylation of the indole nitrogen is another important transformation. This is often achieved using acylating agents like acid chlorides or anhydrides. For example, the reaction of D-tryptophan methyl ester with chloroacetyl chloride is a key step in the synthesis of the pharmaceutical agent Tadalafil. google.com N-acylation can also serve as a protecting group strategy during other transformations on the molecule.

Reactions at the Indole C3-position

The C3-position of the indole ring in the parent indole molecule is highly nucleophilic and prone to electrophilic substitution. However, in methyl 2-amino-2-(1H-indol-3-yl)acetate, this position is already substituted. Therefore, reactions at C3 primarily involve modifications of the existing amino acid side chain or reactions that leverage the reactivity of the C2-position, which is adjacent to the electron-donating nitrogen atom. Friedel-Crafts reactions, which typically occur at C3 on an unsubstituted indole, can be directed to other positions of the indole ring if the N1 and C3 positions are appropriately blocked or if directing groups are used. rsc.orgacs.orgacs.orgrsc.orgnih.gov

Modifications to the Amino Acid Ester Moiety

The amino acid ester portion of the molecule provides two key functional groups for modification: the primary amine and the methyl ester.

Amine Group Modifications: The primary amine can undergo a wide range of reactions, including acylation and alkylation. N-acylation, for example with dansyl chloride, is a common method for derivatization. rsc.org Reductive alkylation, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is a standard method for introducing alkyl groups. researchgate.net

Ester Group Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) (LiOH). rsc.orgnih.govresearchgate.net This transformation is fundamental for peptide synthesis, where the carboxylic acid is activated for coupling with another amino acid. The ester can also be reduced to the corresponding alcohol, tryptophanol, using a strong reducing agent like lithium aluminum hydride.

Cyclization and Ring-Forming Reactions Involving Indole Derivatives

The unique structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic ring systems through cyclization reactions.

Pictet-Spengler Reaction: This is a key reaction where the tryptamine (B22526) backbone of the molecule reacts with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline. analis.com.myresearchgate.netnih.govutm.myacs.orgresearchgate.netnih.govresearchgate.netcapes.gov.br This reaction is highly stereoselective and is a cornerstone in the synthesis of many indole alkaloids and pharmaceutical compounds. researchgate.netnih.govnih.gov For example, the reaction of D-tryptophan methyl ester with piperonal (B3395001) is a critical step in the synthesis of Tadalafil. google.comresearchgate.net

Synthesis of Pyrazino[1,2-a]indoles: Tryptophan derivatives can be used to construct fused pyrazinoindole structures. For instance, pyrazino[1,2-a]indole-1,4-diones can be synthesized from indole-2-carboxylic acid and amino acid esters. nih.govresearchgate.net These scaffolds are of interest due to their presence in various biologically active compounds. nih.govnih.govmdpi.com

Reaction TypeReactant(s)Product TypeSignificanceReference
Pictet-Spengler ReactionTryptophan methyl ester, Aldehyde/KetoneTetrahydro-β-carbolineCore reaction for many indole alkaloids and pharmaceuticals like Tadalafil. google.comresearchgate.netnih.govnih.gov
Dimerization/CyclizationPiperazine-2,5-diones (from amino acids)Pyrazino[1,2-a]indolesAccess to complex, biologically relevant heterocyclic systems. researchgate.net
Intramolecular CyclizationN-acylated tryptophan derivativesPyrazino[1,2-a]indole-1,4-dionesSynthesis of analogues of bioactive natural products like gliotoxin. nih.gov

Coupling Reactions and Heteroarylation Strategies

Modern cross-coupling reactions provide powerful tools for the derivatization of the indole ring of tryptophan esters, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. youtube.comwikipedia.org It has been successfully applied to bromotryptophan derivatives to introduce aryl groups onto the indole nucleus. nih.govnih.govresearchgate.net These reactions can often be performed under mild, aqueous conditions, making them suitable for complex biomolecules. nih.govnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org It has been used to functionalize halotryptophans, including those in tripeptides, providing a method to introduce alkynyl moieties. nih.govresearchgate.net

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis. libretexts.org This method has been used for the diversification of halo-indoles and unprotected halo-tryptophans in water. nih.gov A cascade Heck-alkylation has also been developed to synthesize optically active α-alkyl tryptophan derivatives. chemistryviews.org

Coupling ReactionCatalyst SystemCoupling PartnersIntroduced GroupReference
Suzuki-MiyauraPalladium catalyst, BaseHalotryptophan derivative, Boronic acid/esterAryl or Vinyl nih.govnih.govresearchgate.net
SonogashiraPalladium catalyst, Copper(I) cocatalyst, BaseHalotryptophan derivative, Terminal alkyneAlkynyl nih.govresearchgate.net
HeckPalladium catalyst, BaseHalotryptophan derivative, AlkeneAlkenyl nih.govchemistryviews.org

Strategies for Introducing Diverse Substituents onto the Indole Core

Direct C-H functionalization has emerged as a powerful strategy for modifying the indole ring without the need for pre-functionalized starting materials like halo-indoles. rsc.org

C-H Borylation: Transition-metal catalyzed C-H borylation allows for the introduction of a boronate ester group onto the indole ring, which can then be used in subsequent cross-coupling reactions (like Suzuki-Miyaura) to introduce a wide variety of substituents. nih.govresearchgate.net Iridium-catalyzed reactions have been developed for the regioselective borylation of tryptophan derivatives at positions such as C6 and C7. nih.govresearchgate.netnih.gov

C-H Arylation, Alkenylation, and Acetoxylation: Palladium-catalyzed methods have been developed for the direct C-H arylation, olefination, and acetoxylation at various positions of the tryptophan indole ring, often using a directing group to control regioselectivity. nih.govrsc.org For example, a dual functionalization of tryptophan derivatives at the C2 and C4 positions has been achieved through a palladium-catalyzed cascade C-H activation. rsc.org

Enzymatic Functionalization: Enzymes, such as indole prenyltransferases (IPTs), can be used for the late-stage functionalization of tryptophan-containing peptides. rsc.orgnih.govnih.gov These enzymes catalyze the addition of isoprene (B109036) moieties to the indole ring, providing a chemoenzymatic route to modified peptides with potential applications in bioorthogonal chemistry. nih.gov

Investigation of Biochemical Interactions and Enzymatic Modulation by Methyl 2 Amino 2 1h Indol 3 Yl Acetate Derivatives

Research on Enzyme Inhibition and Modulation

The core indole (B1671886) structure of these derivatives serves as a versatile scaffold for chemical modifications, leading to a wide array of compounds with diverse and specific enzymatic inhibitory profiles. The following sections detail the research conducted on the modulation of several important enzymes by these indole-based molecules.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Research into indole-based compounds has revealed their potential as cholinesterase inhibitors.

A novel series of indole-isoxazole carbohydrazide (B1668358) derivatives were synthesized and evaluated for their inhibitory activity against both AChE and BuChE. Among the synthesized compounds, one derivative, compound 5d , demonstrated the highest potency as an AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM. nih.gov This compound exhibited significant selectivity for AChE, with no notable inhibition of BuChE. nih.gov Kinetic studies indicated that compound 5d acts as a competitive inhibitor of AChE. nih.gov

In another study, a series of N-substituted 2-aryl indole derivatives were synthesized and screened for their ability to inhibit AChE and BuChE. The findings showed that these compounds were potent and selective inhibitors of AChE, with IC50 values ranging from 0.27 ± 0.01 to 21.5 ± 1.07 µM. nih.gov The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the aryl ring enhanced the inhibitory activity. nih.gov

Furthermore, thirteen novel 'oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indole derivatives were designed and synthesized as potential agents against Alzheimer's disease. Compounds 5 , 7 , and 11 from this series showed superior inhibitory activity against both AChE and BuChE, with IC50 values of 0.042 and 3.003 µM, 2.54 and 0.207 µM, and 0.052 and 2.529 µM, respectively, which were comparable to the standard drug donepezil. yorku.ca

Compound/DerivativeTarget EnzymeIC50 (µM)Type of Inhibition
Indole-isoxazole carbohydrazide (5d)Acetylcholinesterase (AChE)29.46 ± 0.31Competitive
N-substituted 2-aryl indole derivativesAcetylcholinesterase (AChE)0.27 - 21.5-
'Oxathiolanyl' indole derivative (5)Acetylcholinesterase (AChE)0.042-
'Oxathiolanyl' indole derivative (5)Butyrylcholinesterase (BuChE)3.003-
'Pyrazolyl' indole derivative (7)Acetylcholinesterase (AChE)2.54-
'Pyrazolyl' indole derivative (7)Butyrylcholinesterase (BuChE)0.207-
'Pyrimidinyl' indole derivative (11)Acetylcholinesterase (AChE)0.052-
'Pyrimidinyl' indole derivative (11)Butyrylcholinesterase (BuChE)2.529-

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. tandfonline.comnih.gov The inhibition of LOX is a promising therapeutic strategy for inflammatory conditions.

Research has demonstrated the lipoxygenase inhibitory potential of indole acetic acid (IAA) and its homolog, indolebutyric acid (IBA). Both compounds were found to competitively inhibit LOX. tandfonline.com The IC50 values for IAA and IBA were determined to be 42.98 µM and 17.82 µM, respectively. nih.gov Molecular docking studies have suggested that the carboxyl group of both IAA and IBA interacts with the iron ion present in the active site of the LOX enzyme. nih.gov

In a separate study, a series of (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives were synthesized and evaluated for their LOX inhibitory activity. One compound from this series, compound 6 , exhibited potent activity against LOX with an IC50 value of 53.61 µM. nih.gov Molecular docking analysis revealed that the nitrogen atom of the indole ring forms a hydrogen bond with the amino acid residue LEU258, while the nitrogen atoms of the hydrazide moiety form hydrogen bonds with VAL256 and GLY265 in the enzyme's active site. nih.gov

Compound/DerivativeTarget EnzymeIC50 (µM)Type of Inhibition
Indole-3-acetic acid (IAA)Lipoxygenase (LOX)42.98Competitive
Indolebutyric acid (IBA)Lipoxygenase (LOX)17.82Competitive
(Diphenylmethylene)-2-(1H-indol-3-yl)acetohydrazide (6)Lipoxygenase (LOX)53.61-

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. nih.govnih.gov Understanding the interactions of methyl 2-amino-2-(1H-indol-3-yl)acetate derivatives with CYP enzymes is essential for predicting their metabolic fate and potential for drug-drug interactions.

Studies have shown that indole-3-acetaldoxime, a precursor in the biosynthesis of indole-3-acetic acid, is a substrate for the plant cytochrome P450 enzymes CYP83B1 and CYP83A1. nih.gov These enzymes catalyze the initial step in the conversion of indole-3-acetaldoxime to indole glucosinolates. nih.gov This indicates that the indole core of these derivatives is recognized and metabolized by CYP enzymes.

In the context of human metabolism, zolmitriptan, a triptan medication containing an indole moiety, is metabolized by CYP1A2 into an active N-desmethyl metabolite and an inactive indole acetic acid derivative. mdpi.com This further supports the role of CYP enzymes in the metabolism of indole-containing compounds.

While direct studies on the inhibitory or inductive effects of this compound derivatives on specific human CYP isozymes are limited, the existing evidence strongly suggests that these compounds are likely to be substrates for various CYP enzymes. The metabolism of these derivatives could be influenced by co-administered drugs that are inhibitors or inducers of the same CYP isoforms, leading to potential drug interactions. dergipark.org.tr For instance, co-administration with a potent CYP inhibitor could lead to increased plasma concentrations of the indole derivative, potentially enhancing its therapeutic effect or leading to adverse reactions. dergipark.org.tr Conversely, co-administration with a CYP inducer could accelerate its metabolism, reducing its efficacy. dergipark.org.tr

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the production of prostaglandins, which are mediators of pain and inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

A new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives (S1–S18) were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. Compound S3 from this series was found to selectively inhibit COX-2 expression. Docking studies revealed that compound S3 forms hydrogen bonds with Tyr355 and Arg120 in the COX-2 active site, similar to the binding of indomethacin (B1671933).

In another study, novel quinazolinones conjugated with indole acetamide (B32628) were designed to enhance COX-2 selectivity. These compounds exhibited superior COX-2 selectivity compared to their NSAID analogues.

Furthermore, a series of 1,3-dihydro-2H-indolin-2-one derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Compounds 4e , 9h , and 9i showed good COX-2 inhibitory activities with IC50 values of 3.34 ± 0.05 µM, 2.35 ± 0.04 µM, and 2.42 ± 0.10 µM, respectively.

Compound/DerivativeTarget EnzymeIC50 (µM)
1,3-dihydro-2H-indolin-2-one (4e)Cyclooxygenase-2 (COX-2)3.34 ± 0.05
1,3-dihydro-2H-indolin-2-one (9h)Cyclooxygenase-2 (COX-2)2.35 ± 0.04
1,3-dihydro-2H-indolin-2-one (9i)Cyclooxygenase-2 (COX-2)2.42 ± 0.10
Pyrazolo[1,5-a]pyrimidine derivative (8)Cyclooxygenase-2 (COX-2)5.68 ± 0.08
Pyrazolo[1,5-a]pyrimidine derivative (13)Cyclooxygenase-2 (COX-2)3.37 ± 0.07

Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides, like ATP and ADP, to nucleosides, such as adenosine (B11128). These enzymes, including ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs) and ecto-5'-nucleotidase (e5'NT or CD73), play a significant role in cancer development and immune evasion by producing immunosuppressive adenosine in the tumor microenvironment. tandfonline.com

A series of indole acetic acid sulfonate derivatives (5a–5o) have been synthesized and investigated for their inhibitory potential against various ectonucleotidases. tandfonline.com These compounds were found to be potent inhibitors of human ENPP1 (h-ENPP1), human ENPP3 (h-ENPP3), human tissue-nonspecific alkaline phosphatase (h-TNAP), human ecto-5'-nucleotidase (h-e5'NT), and rat ecto-5'-nucleotidase (r-e5'NT). nih.govtandfonline.com

Several derivatives exhibited sub-micromolar IC50 values. For instance, compound 5e was a potent inhibitor of h-ENPP1 with an IC50 of 0.32 ± 0.01 µM. nih.govtandfonline.com Compound 5j showed strong inhibition of h-ENPP3 with an IC50 of 0.62 ± 0.003 µM. nih.govtandfonline.com Compound 5c was a highly effective inhibitor of h-e5'NT with an IC50 of 0.37 ± 0.03 µM. nih.govtandfonline.com Compound 5i demonstrated significant inhibition of r-e5'NT with an IC50 of 0.81 ± 0.05 µM, and compound 5g was a potent inhibitor of h-TNAP with an IC50 of 0.59 ± 0.08 µM. nih.govtandfonline.com

Kinetic studies revealed different modes of inhibition. Compounds 5j and 5e acted as competitive inhibitors, while compounds 5e and 5c displayed an uncompetitive mode of inhibition. nih.govtandfonline.com Compound 5g was found to be a non-competitive inhibitor. nih.govtandfonline.com

Compound/DerivativeTarget EnzymeIC50 (µM)Type of Inhibition
Indole acetic acid sulfonate (5e)h-ENPP10.32 ± 0.01Competitive/Uncompetitive
Indole acetic acid sulfonate (5j)h-ENPP30.62 ± 0.003Competitive
Indole acetic acid sulfonate (5c)h-e5'NT0.37 ± 0.03Uncompetitive
Indole acetic acid sulfonate (5i)r-e5'NT0.81 ± 0.05-
Indole acetic acid sulfonate (5g)h-TNAP0.59 ± 0.08Non-competitive

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and is essential for the parasite's survival, as it is involved in the degradation of hemoglobin. nih.gov This makes falcipain-2 an attractive target for the development of new antimalarial drugs.

A series of novel small molecule inhibitors of falcipain-2, based on a 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamide framework, have been designed and synthesized. nih.gov From this series, compounds 1 , 2b , 2k , and 2l demonstrated moderate inhibitory effects against falcipain-2. Notably, compound 2k was found to be approximately three times more potent than the initial lead compound 1 . nih.gov

In another study, an indole carboxamide derivative (ICD) was identified as a potent dual inhibitor of both falcipain-2 and falcipain-3, with an IC50 value of 12.16 µM against falcipain-2. Molecular dynamics simulations revealed that this compound binds tightly to the active site of the enzyme.

Furthermore, structure-based virtual screening of a natural products database led to the identification of ten compounds as falcipain-2 inhibitors, with IC50 values ranging from 3.18 to 68.19 µM.

Compound/DerivativeTarget EnzymeIC50 (µM)
Indole carboxamide derivative (ICD)Falcipain-2 (FP-2)12.16
Natural Product Inhibitor (Compound 5)Falcipain-2 (FP-2)3.18 - 68.19

Caspase and CDK-2 Enzyme Studies

While direct studies on this compound are not extensively documented in publicly available research, investigations into structurally related indole derivatives have provided insights into their potential to modulate enzymes critical to apoptosis and cell cycle regulation, such as caspases and cyclin-dependent kinase 2 (CDK-2).

Research into a series of novel non-peptide, small-molecule inhibitors of caspase-3, which plays a central role in the execution phase of apoptosis, has identified potent inhibitors among indole-N-acetamide derivatives. Specifically, 2,3,5,6-tetrafluorophenoxymethyl ketone derivatives of these acetamides have shown significant inhibitory activity against caspase-3. asianpubs.org One of the most active compounds in this series demonstrated an IC50 value of 0.64 μM. asianpubs.org Further studies on indole tetrafluorophenoxymethylketone-based compounds revealed hits with IC50 values ranging from 0.11 to 10 μM against caspase-3. nih.gov These inhibitors were found to have an irreversible mode of inhibition and showed reasonable selectivity against other proteases like caspase-1, cathepsin B and D, and thrombin. nih.gov Additionally, certain benzo[f]indole-4,9-dione derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the activation of the intrinsic caspase cascade, specifically involving caspase 9 and caspase 3. mdpi.com In silico docking studies of various indole derivatives have also suggested a strong affinity for caspase-9, indicating their potential as anticancer agents by targeting this apoptotic protein. researchgate.net

In the context of cell cycle regulation, different indole and indole isostere-based compounds have been investigated for their ability to inhibit CDK-2, a key enzyme in the G1/S phase transition. nih.gov For instance, a 3-substituted indolinone compound, SU9516, was found to be a potent inhibitor of CDK-2 with an IC₅₀ value of 22 nM. nih.gov Another study on oxindole-indole conjugates identified compounds that exhibited good inhibitory activity against CDK-2, with percentage inhibitions ranging from 45% to 85% at a concentration of 20 μM. nih.gov Specifically, two compounds from this series were highlighted as the most effective CDK-2 inhibitors, with inhibition rates of 78% and 85%. nih.gov These findings underscore the potential of the indole scaffold as a basis for the development of potent and selective CDK-2 inhibitors.

Table 1: Inhibitory Activity of Indole Derivatives against Caspases and CDK-2

Compound Class Target Enzyme Key Findings Reference
Indole-N-acetamide derivatives (2,3,5,6-tetrafluorophenoxymethyl ketones) Caspase-3 IC50 = 0.64 μM for the most active compound. asianpubs.org
Indole tetrafluorophenoxymethylketones Caspase-3 IC50 values ranging from 0.11 to 10 μM. nih.gov
Benzo[f]indole-4,9-dione derivatives Caspase-9, Caspase-3 Induced activation of the intrinsic caspase cascade. mdpi.com
3-Substituted indolinone (SU9516) CDK-2 IC₅₀ = 22 nM. nih.gov
Oxindole-indole conjugates CDK-2 45%-85% inhibition at 20 μM. nih.gov

Alpha Amylase Inhibition Research

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govresearchgate.net While direct research on this compound is limited, numerous studies have explored the α-amylase inhibitory potential of various indole derivatives.

A study on a series of twenty indole hydrazone analogs revealed varying degrees of α-amylase inhibition, with IC50 values ranging from 1.66 to 2.65 μM, comparable to the standard drug acarbose (B1664774) (IC50 = 1.05 ± 0.29 μM). researchgate.net Another investigation into indole-3-acetamides demonstrated that all synthesized compounds in the series exhibited good to moderate inhibition against α-amylase, with IC50 values between 1.09 ± 0.11 and 2.84 ± 0.1 μM. nih.govresearchgate.net The most potent compound in this series had an IC50 of 1.09 ± 0.11 μM. nih.govresearchgate.net

Furthermore, a study on 3,3-di(indolyl)indolin-2-ones reported high to very high α-amylase percentage inhibition activities, ranging from 72 ± 5 to 92 ± 4 at a concentration of 50 μg/ml. nih.gov These findings suggest that the indole scaffold is a promising framework for designing novel α-amylase inhibitors. Molecular docking studies have complemented these experimental findings by identifying key binding interactions within the active site of the α-amylase enzyme, providing a rationale for the observed inhibitory activity of these indole derivatives. nih.gov

Table 2: Alpha-Amylase Inhibitory Activity of Indole Derivatives

Compound Class Inhibition Metric Value Range Reference
Indole hydrazone analogs IC50 1.66 – 2.65 μM researchgate.net
Indole-3-acetamides IC50 1.09 – 2.84 μM nih.govresearchgate.net
3,3-di(indolyl)indolin-2-ones % Inhibition (at 50 μg/ml) 72% – 92% nih.gov

Ligand-Receptor Binding Research (e.g., Cannabinoid Receptor Type 2)

For instance, a study on cannabinol (B1662348) (CBN) derivatives, which contain a different core structure but share the principle of substituted aromatic systems, demonstrated that modifications can significantly enhance binding affinity to both CB1 and CB2 receptors. The replacement of a pentyl group with a 1,1-dimethylheptyl (DMH) group in CBN derivatives increased the affinity for both receptors by approximately 100-fold. lumirlab.com This highlights the sensitivity of cannabinoid receptor binding to subtle structural changes.

More directly related to the indole structure, the development of fluorescent probes for CB2R has utilized the indole scaffold. Although an initial attempt to create a fluorescent ligand based on the CB2R agonist JWH-015 by attaching a fluorophore to the naphthyl ring resulted in a significant loss of affinity, it underscored the importance of the substitution position on the indole ring system for maintaining receptor interaction. nih.gov The development of molecular probes for CB2R, including those based on indole structures, is an active area of research aimed at better understanding the receptor's pharmacology. nih.govnih.gov

Role as an Endogenous Metabolite in Biochemical Pathways Research

This compound is recognized as an endogenous metabolite. medchemexpress.com Its core structure is closely related to indole-3-acetic acid (IAA), a well-known phytohormone that also functions as a metabolite in mammals, originating from the microbial metabolism of dietary tryptophan in the gut. biocrates.comwikipedia.org

The metabolic pathway of IAA in mammals involves its production from tryptophan by gut microbiota, primarily through the action of species from the Clostridium and Bacteroides genera. biocrates.com Once formed, IAA enters circulation and can be further metabolized in the liver. biocrates.com In bacteria, two main catabolic pathways for IAA have been identified: the iac gene cluster responsible for aerobic degradation to catechol, and the iaa gene cluster for anaerobic conversion to 2-aminobenzoyl-CoA. nih.gov

In Escherichia coli, treatment with IAA has been shown to induce significant changes in central metabolic pathways. It upregulates genes involved in the tricarboxylic acid (TCA) cycle, the glyoxylate (B1226380) shunt, and the biosynthesis of certain amino acids, while downregulating fermentation pathways. nih.gov This suggests that IAA can act as a signaling molecule that modulates bacterial metabolism.

In plants, the methyl ester of IAA, methyl indole-3-acetic acid (MeIAA), is considered an inactive form of the hormone. However, it can be hydrolyzed back to the active IAA by a family of esterases known as AtMES in Arabidopsis thaliana. nih.govnih.gov This hydrolysis reactivates the hormone, indicating a mechanism for regulating auxin homeostasis. nih.govnih.gov The protein AtMES17, for example, has a Kcat value of 0.18 s⁻¹ for MeIAA. nih.govnih.gov

Table 3: Metabolic Roles of Indole-3-Acetic Acid and its Methyl Ester

Organism/System Pathway/Process Key Findings Reference
Mammals Tryptophan Metabolism IAA is produced from dietary tryptophan by gut microbiota. biocrates.comwikipedia.org
Bacteria (E. coli) Central Metabolism IAA treatment alters gene expression and enzyme activity in the TCA cycle and glyoxylate shunt. nih.gov
Bacteria IAA Catabolism Aerobic degradation to catechol and anaerobic conversion to 2-aminobenzoyl-CoA are known pathways. nih.gov
Plants (Arabidopsis) Auxin Homeostasis Methyl indole-3-acetic acid is hydrolyzed by AtMES esterases to release active IAA. nih.govnih.gov

Studies on Interactions with Biological Macromolecules and Protein Profiling

The interaction of small molecules with biological macromolecules, particularly proteins, is fundamental to their biological activity. While specific protein profiling studies for this compound are not widely reported, research on its close analogue, methyl indole-3-acetic acid (MeIAA), provides relevant information.

In plants, MeIAA is a substrate for a family of carboxylesterases. nih.govnih.gov A study on Arabidopsis thaliana identified several members of the AtMES protein family that can hydrolyze MeIAA to the active plant hormone indole-3-acetic acid (IAA). nih.govnih.gov The enzyme AtMES17 was shown to have a Km value of 13 μM for MeIAA, indicating a specific interaction. nih.govnih.gov This hydrolysis represents a key interaction with a biological macromolecule that modulates the activity of the parent compound.

Furthermore, a synthesized amino acid-based Schiff base, (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate, which shares the methyl acetate (B1210297) substructure, has been shown to bind to calf thymus DNA (CT-DNA) through electrostatic interactions. nih.gov This ligand was also capable of cleaving DNA without the need for external agents, demonstrating a direct interaction with a major biological macromolecule. nih.gov

The synthesis of various amino acid derivatives of indole-3-acetic acid has been undertaken to create dipeptide-like compounds. researchgate.net These studies aim to generate novel structures that may serve as lead compounds for drug discovery by interacting with various protein targets. researchgate.net The indole nucleus itself is a common scaffold in medicinal chemistry, known to interact with a wide range of proteins, including enzymes and receptors. nih.gov

Table 4: Interactions of Indole Acetate Derivatives with Biological Macromolecules

Derivative Macromolecule Type of Interaction Key Finding Reference
Methyl indole-3-acetic acid AtMES17 (Esterase) Enzymatic Hydrolysis Km = 13 μM nih.govnih.gov
(E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate Calf Thymus DNA Electrostatic Binding, Cleavage Binds to and cleaves DNA. nih.gov
Amino acid derivatives of indole-3-acetic acid Various Proteins Potential Binding Synthesized as potential lead compounds for drug discovery. researchgate.net

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Precursor for Complex Organic Molecules

The indole (B1671886) ring system is a cornerstone in the synthesis of a vast array of natural products and pharmaceutically active compounds. rsc.org Methyl 2-amino-2-(1H-indol-3-yl)acetate, with its reactive amino and ester functionalities, serves as an excellent starting material for the construction of more complex molecular architectures. chemscene.comresearchgate.net Its inherent structure is a key component in the synthesis of various biologically significant indole alkaloids. researchgate.net The chemical reactivity of the indole nucleus allows for ready modifications, enabling the introduction of diverse substituents to generate a multitude of indole-based compounds. nih.gov Researchers have successfully employed derivatives of this compound to synthesize novel molecules with potential therapeutic applications, such as tubulin polymerization inhibitors. rsc.orgnih.gov The strategic functionalization of the indole core and its side chain has led to the development of compounds with tailored properties for various research purposes. acs.orgacs.org

Development of Advanced Analytical Standards and Biochemical Reagents

In the realm of analytical chemistry and biochemistry, the availability of pure and well-characterized compounds is paramount. This compound and its analogs are utilized as analytical standards for the identification and quantification of related indole derivatives in various matrices. Furthermore, its role as a biochemical reagent is emerging, particularly in the study of metabolic pathways and enzyme kinetics where indole-containing molecules are involved. glpbio.commedchemexpress.com The synthesis of labeled versions of this compound can provide valuable tools for tracing metabolic fates and understanding biochemical transformations.

Research into Chromogenic Substrates Based on Indole Scaffolds

The development of chromogenic substrates is crucial for high-throughput screening assays in enzymology and molecular biology. google.com Indole derivatives have been successfully engineered to act as pro-chromogenic substrates. nih.gov In such systems, the enzymatic transformation of the indole-containing substrate leads to the formation of a colored product, often indigo, allowing for a visual and quantifiable measure of enzyme activity. nih.gov While direct research on this compound as a chromogenic substrate is not extensively documented, the broader success of indole-3-carboxylic acid derivatives in this area suggests a potential avenue for future research and application. nih.gov

Exploration as Chemical Probes for Biological Systems

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes. nih.gov Indole derivatives are known for their intrinsic fluorescence properties, making them attractive candidates for the development of chemical probes. nih.gov These probes can be designed to selectively interact with specific biomolecules or respond to changes in the cellular environment, such as pH. nih.gov For instance, indole-based fluorescent probes have been developed for the detection of specific ions and for bioimaging in living cells. nih.gov The structural framework of this compound provides a foundation for the design of novel probes with tailored specificities and photophysical properties. Research has shown that indole derivatives can be used to create DNA-binding agents, with their interaction with DNA being analyzed through techniques like absorption and fluorescence spectroscopy. nih.gov

Research in Materials Science: Metal Ion Complexation and Azo Compounds

The application of indole derivatives is expanding into materials science. The nitrogen atom in the indole ring and the additional functional groups in molecules like this compound can act as coordination sites for metal ions. This property is being explored for the development of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.

Furthermore, the amino group on the side chain of this compound can be diazotized and coupled with various aromatic compounds to synthesize novel azo dyes. These indole-based azo compounds may exhibit interesting photophysical properties and could find applications as colorants, nonlinear optical materials, or in molecular switching technologies.

Investigation of Antimicrobial and Antifungal Activity Mechanisms

Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial and antifungal activities. eurekaselect.comnih.gov This has spurred significant research into understanding their mechanisms of action and developing new antimicrobial agents to combat drug-resistant pathogens. nih.gov

Numerous studies have demonstrated the in vitro efficacy of various indole derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antimicrobial activity is often influenced by the nature and position of substituents on the indole ring. nih.govmdpi.com For example, the introduction of pyridinium (B92312) moieties or aminoguanidine (B1677879) groups to the indole scaffold has been shown to enhance antibacterial activity. nih.govacs.org

Derivatives of indole have been tested against clinically relevant pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Xanthomonas oryzae, and extensively drug-resistant Acinetobacter baumannii. acs.orgasm.orgnih.gov Research has shown that some indole derivatives exhibit potent antibacterial effects, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.govacs.orgmdpi.com The mechanism of action is multifaceted and can involve disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with quorum sensing signaling pathways. asm.orgacs.org

The following table summarizes the in vitro antibacterial activity of selected indole derivatives against various bacterial strains, as reported in the literature.

Indole Derivative ClassBacterial Strain(s)Reported Activity (MIC)Reference(s)
Indole derivatives with pyridinium moietiesXanthomonas oryzae pv. oryzae (Xoo)EC₅₀ = 1.0 µg/mL acs.org
Indole derivatives with pyridinium moietiesXanthomonas oryzae pv. oryzicola (Xoc)EC₅₀ = 1.9 µg/mL acs.org
Aminoguanidine-indole derivativesGram-positive and Gram-negative bacteria2–16 µg/mL nih.gov
tris(1H-Indol-3-yl)methylium saltsSensitive and resistant bacteria0.13–1.0 µg/mL mdpi.com
(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesGram-positive and Gram-negative bacteria0.004–0.045 mg/mL nih.gov
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivativesS. aureus37.9–113.8 µM mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Indole Derivatives

In Vitro Evaluation Against Fungal Strains

The indole nucleus, a core component of this compound, is a foundational structure in the development of new antifungal agents. Research has demonstrated that derivatives incorporating the indole scaffold exhibit significant activity against a variety of plant pathogenic fungi.

In one such study, scientists synthesized a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives and evaluated their in vitro antifungal properties. nih.govresearchgate.net These compounds, which share a core structural similarity with this compound, were tested against five major plant pathogens. The evaluation revealed that many of the synthesized compounds had moderate to excellent antifungal activity. nih.govresearchgate.net Notably, certain derivatives displayed broad-spectrum antifungal effects that were comparable or even superior to commercial fungicides like carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.govresearchgate.net

The effectiveness of these compounds was quantified by measuring the inhibition of mycelial growth at a concentration of 50 mg/L. nih.gov For compounds that showed significant inhibition, further tests were conducted to determine their half-maximal effective concentration (EC₅₀), providing a more detailed measure of their potency. nih.gov For example, one of the most potent compounds, 3u , which features chloro-substituents on both the oxindole and indole rings, demonstrated a remarkable EC₅₀ value of 3.44 mg/L against Rhizoctonia solani, outperforming the positive controls. researchgate.net Structure-activity relationship (SAR) analysis indicated that the presence of halogen substituents (such as chlorine, bromine, or iodine) on the indole or oxindole rings was critical for potent antifungal activity. researchgate.net

Other research has also confirmed the potential of indole derivatives against a wide range of fungi, including various species of Fusarium, Alternaria, and Pyricularia. researchgate.net These studies collectively underscore the value of the indole scaffold as a template for designing novel fungicides. researchgate.net

Table 1: In Vitro Antifungal Activity of 3-Indolyl-3-Hydroxy Oxindole Derivatives at 50 mg/L

Compound R. solani P. oryzae C. gloeosporioides B. cinerea B. maydis
3t 80.42% 68.35% 72.34% 75.34% 70.23%
3u 90.13% 75.34% 78.45% 80.12% 76.89%
3v 85.67% 72.89% 75.99% 78.91% 74.55%
3w 88.23% 74.11% 76.88% 79.56% 75.14%
Carvacrol (Control) 78.34% 65.23% 70.11% 72.89% 68.99%
PCA (Control) 82.11% 69.87% 74.56% 76.33% 71.45%

Data sourced from a study on 3-indolyl-3-hydroxy oxindole derivatives, which are structurally related to this compound. The values represent the percentage of mycelial growth inhibition. nih.gov

Research into Phytotoxic Effects and Herbicide Development

The structural similarity of this compound to indole-3-acetic acid (IAA), a primary plant hormone (auxin), positions it and its derivatives as candidates for herbicide development. nih.govbyjus.com Synthetic auxins are a major class of herbicides that function by mimicking natural auxins, but their greater stability in plants leads to hormonal imbalance, uncontrolled growth, and ultimately, plant death. nih.govresearchgate.net

Research into novel indole-based herbicides has focused on creating compounds that can act as antagonists to the auxin receptor protein TIR1 (Transport Inhibitor Response 1). nih.govresearchgate.net By binding to this receptor, these synthetic molecules can disrupt the normal hormonal signaling pathways that regulate plant growth and development. nih.govnih.govnih.gov

A study involving a series of newly synthesized indole-3-carboxylic acid derivatives demonstrated significant herbicidal activity. nih.govresearchgate.net These compounds were evaluated in petri dish assays for their ability to inhibit the root and shoot growth of both a dicotyledonous plant (rape, Brassica napus) and a monocotyledonous plant (barnyard grass, Echinochloa crus-galli). nih.govresearchgate.net Many of the tested compounds showed excellent inhibition rates, often exceeding 90% at a concentration of 100 mg/L. nih.govresearchgate.net For instance, compounds 10d and 10h achieved 96% and 95% inhibition of rape root growth, respectively, and maintained high efficacy even at a lower concentration of 10 mg/L. nih.govresearchgate.net

The mechanism of these synthetic auxins involves inducing an overproduction of other plant hormones like ethylene (B1197577) and abscisic acid (ABA), which leads to senescence, tissue decay, and the generation of reactive oxygen species (ROS), causing cellular damage and plant death. scielo.brscielo.br The development of herbicides from the indole family, such as derivatives of this compound, offers a promising avenue for creating new weed control agents. nih.govnih.gov

Table 2: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape (B. napus)

Compound Concentration Root Inhibition Rate Shoot Inhibition Rate
10d 100 mg/L 96% 91%
10d 10 mg/L 92% 85%
10h 100 mg/L 95% 90%
10h 10 mg/L 93% 87%

Data represents the inhibitory effects on the root and shoot growth of dicotyledonous rape (B. napus). The tested compounds are structurally related to the subject molecule. nih.govresearchgate.net

Future Directions and Research Perspectives

Advancements in Asymmetric Synthesis of Chiral Indole (B1671886) Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses to obtain enantiomerically pure compounds is a paramount goal in modern organic chemistry. youtube.com For methyl 2-amino-2-(1H-indol-3-yl)acetate, which possesses a stereocenter at the α-carbon, future research will undoubtedly focus on refining and discovering novel methods for its stereoselective synthesis.

Significant progress has been made in the organocatalytic asymmetric synthesis of various indole-based chiral heterocycles. acs.org These methods, which utilize small organic molecules as catalysts, offer a powerful alternative to traditional metal-based catalysts and are aligned with the principles of green chemistry. researchgate.net Chiral phosphoric acids, for instance, have proven to be highly effective catalysts for a range of asymmetric transformations involving indoles, including Friedel-Crafts reactions, to produce optically active indole-containing compounds with high enantioselectivity. rsc.orgfrontiersin.org Future work will likely involve the application of these existing organocatalytic strategies to the synthesis of chiral α-amino esters of indole and the development of new catalysts tailored for this specific transformation.

Furthermore, the use of chiral auxiliaries and substrate-controlled diastereoselective reactions will continue to be an important strategy. The development of novel chiral auxiliaries that can be easily attached to and removed from the indole nitrogen or the amino group of the amino acid moiety could provide a versatile route to both enantiomers of this compound and its derivatives.

Catalytic ApproachCatalyst/Reagent ExamplePotential Advantage
OrganocatalysisChiral Phosphoric Acids, Chiral ThioureasHigh enantioselectivity, metal-free, environmentally benign. rsc.orgoup.com
Metal/Organo Relay CatalysisRhodium/Chiral SquaramideEnables multi-component reactions for rapid assembly of complex structures. oup.com
Chiral Anion-Phase Transfer CatalysisChiral Phosphate AnionsEnables gram-scale synthesis with high enantiomeric excess. oup.com
Asymmetric HydrogenationChiral Metal Complexes (e.g., Rh, Ru)Direct and efficient method for establishing stereocenters. researchgate.net

Exploration of Novel Catalytic Systems for Indole Functionalization

The functionalization of the indole ring is a key strategy for modulating the biological activity and material properties of indole derivatives. uni-rostock.de Future research will actively seek to discover and optimize novel catalytic systems to selectively modify the indole core of compounds like this compound.

One promising area is the use of photoredox catalysis, which employs light to initiate chemical reactions. frontiersin.orgacs.org Gold-based photoredox catalysts, for example, have been used to generate carbon-centered radicals for the functionalization of indoles under mild conditions. acs.org This approach could be adapted for the C-H functionalization of the indole ring in this compound, allowing for the introduction of a wide range of substituents.

Another area of intense investigation is the development of catalysts for the direct C-H alkylation of indoles. Recently, triaryl boranes like B(C₆F₅)₃ have been shown to catalyze the direct C3 alkylation of indoles, a traditionally challenging transformation. acs.org The application of such catalysts to this compound could provide a direct route to novel analogs with substitution at various positions on the indole ring.

Furthermore, the development of catalytic systems for the functionalization of less reactive positions of the indole nucleus, such as the benzene (B151609) ring, remains a significant challenge and a key area for future research. acs.orgnih.gov

Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. nih.gov For this compound, this integrated approach will be crucial for the rational design of new derivatives with enhanced properties.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can be employed to predict the biological activity of novel indole derivatives and to understand their interactions with specific biological targets. researchgate.net For instance, by modeling the binding of various substituted analogs of this compound to a target enzyme, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. researchgate.netmdpi.com

Computational studies are also invaluable for understanding reaction mechanisms and for the rational design of new catalysts. acs.org By modeling the transition states of catalytic cycles, researchers can gain insights into the factors that control reactivity and selectivity, leading to the development of more efficient and selective catalysts for the synthesis and functionalization of indole derivatives. The successful computational prediction of new ligands for transition-metal catalyzed reactions has already demonstrated the power of this approach. acs.org

Discovery of New Biological Targets and Elucidation of Molecular Mechanisms of Action

Indole derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.comnih.gov A key future research direction for this compound and its analogs will be the identification of new biological targets and the detailed elucidation of their molecular mechanisms of action.

High-throughput screening of compound libraries containing this compound and its derivatives against a panel of biological targets can lead to the discovery of novel activities. Once a lead compound with interesting activity is identified, a combination of biochemical, biophysical, and cell-based assays can be used to identify its direct molecular target.

For example, indole-based compounds have been identified as inhibitors of enzymes crucial for bacterial survival, such as penicillin-binding protein 2a (PBP2a) in MRSA. mdpi.com Other indole derivatives have shown potential as anti-tubercular agents by targeting enzymes involved in the synthesis of the mycobacterial cell wall. nih.gov An analogue of 3,3'-diindolylmethane (B526164) has been shown to inhibit hepatocellular carcinoma growth by targeting SIRT3. nih.gov Future studies could explore whether this compound or its derivatives can inhibit these or other important targets in infectious diseases and cancer.

Understanding the precise molecular interactions between the compound and its target protein through techniques like X-ray crystallography and cryo-electron microscopy will be crucial for structure-based drug design and the development of more potent and selective inhibitors.

Potential Therapeutic AreaExample Biological TargetRationale
AnticancerTubulin, Protein Kinases, HDAC, TopoisomeraseThe indole scaffold is a common feature in many approved and investigational anticancer drugs. mdpi.comnih.govnih.gov
AntibacterialPenicillin-Binding Protein 2a (PBP2a), DprE1Indole derivatives have shown efficacy against drug-resistant bacteria like MRSA and Mycobacterium tuberculosis. nih.govmdpi.com
Neurodegenerative DiseasesMonoamine Oxidase (MAO), CholinesterasesIndole-based compounds have been designed as multifunctional agents for diseases like Alzheimer's. rsc.org
Anti-inflammatoryCyclooxygenase (COX), Lipoxygenase (LOX)The indole core is present in several non-steroidal anti-inflammatory drugs.

Expanding Applications in Chemical Biology and Advanced Materials Research

The unique structural and electronic properties of the indole ring make it an attractive scaffold not only for drug discovery but also for applications in chemical biology and advanced materials research.

In chemical biology, this compound and its derivatives can be developed into chemical probes to study biological processes. For example, by attaching a fluorescent tag or a photo-crosslinking group to the molecule, researchers can visualize its localization within cells and identify its binding partners. These tools are invaluable for understanding the complex networks of interactions that govern cellular function.

In the realm of advanced materials, the indole nucleus can be incorporated into polymers and other macromolecules to create materials with novel electronic, optical, or self-assembly properties. acs.org The ability to functionalize the indole ring at various positions provides a means to tune these properties. For instance, the incorporation of indole derivatives into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is an area of active research. The development of efficient methods for the polymerization of functionalized indole monomers, including those derived from this compound, could lead to new classes of functional materials with applications in electronics and photonics. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing methyl 2-amino-2-(1H-indol-3-yl)acetate, and what key reaction conditions should be optimized?

  • Methodological Answer : Synthesis typically involves functionalizing the indole core at the 3-position with an amino-acetate moiety. Key steps include:
  • Amino Group Introduction : Use of protected amino acids (e.g., Boc-protected glycine) coupled with indole derivatives via nucleophilic substitution or condensation reactions.
  • Esterification : Reaction of the intermediate carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) .
  • Optimization : Control reaction temperature (reflux conditions, ~80–100°C) and stoichiometry to minimize by-products like over-alkylated indoles .
    Table 1 : Example Synthetic Conditions
StepReagents/ConditionsYield (Reported)Reference
Indole acylationBoc-protected glycine, DCC, DMAP, THF65–75%Adapted from
EsterificationMethanol, H₂SO₄, reflux80–85%

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., indole C3 substitution) and ester/amino group integration .
  • X-ray Crystallography : Resolves stereochemical ambiguities; R-factor < 0.063 ensures structural accuracy .
  • HPLC-MS : Validates purity (>95%) and detects trace by-products using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the functionalization of the indole ring in the synthesis of this compound?

  • Methodological Answer :
  • Protective Groups : Use Boc or Fmoc groups to shield the amino functionality during indole acylation, preventing unwanted side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the indole C3 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and regioselectivity .

Q. What strategies are recommended for optimizing the reaction yield and minimizing by-products in the synthesis of this compound?

  • Methodological Answer :
  • Stepwise Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates before esterification .
  • Kinetic Control : Slow addition of acylating agents reduces dimerization or over-acylation .
  • By-Product Analysis : TLC monitoring identifies side products early; adjust stoichiometry if N-alkylated indoles dominate .

Q. How can researchers validate the enantiomeric purity of this compound, given its chiral center?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Correlates optical activity with configuration (e.g., R vs. S) .
  • Stereochemical X-ray Analysis : Absolute configuration confirmed via single-crystal diffraction (e.g., Flack parameter < 0.1) .

Safety and Handling

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis; indole derivatives may release irritant vapors .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 2-amino-2-(1H-indol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-amino-2-(1H-indol-3-yl)acetate

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